molecular formula C10H15NO4 B15249981 (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid

Katalognummer: B15249981
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: VLSMHEGGTFMBBZ-FJXKBIBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a pyrrolidine ring with carboxylic acid and methylethenyl substituents, makes it a valuable subject of study in organic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction may require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylethenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help understand its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • (2S,3R,4R)-2-Carboxy-4-(1-methylpropyl)-3-pyrrolidineacetic acid
  • (2S,3R,4R)-2-Carboxy-4-(1-methylethyl)-3-pyrrolidineacetic acid

Uniqueness

The uniqueness of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H15NO4

Molekulargewicht

213.23 g/mol

IUPAC-Name

(2S,3R,4R)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m1/s1

InChI-Schlüssel

VLSMHEGGTFMBBZ-FJXKBIBVSA-N

Isomerische SMILES

CC(=C)[C@@H]1CN[C@@H]([C@@H]1CC(=O)O)C(=O)O

Kanonische SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.